Methyl5-chloroisoxazole-3-carboxylate
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Overview
Description
Methyl5-chloroisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential . This compound is particularly significant due to its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl5-chloroisoxazole-3-carboxylate typically involves the cycloaddition of nitrile oxides with captodative olefins or methyl crotonate derivatives . This regioselective reaction leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives . Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, resulting in substituted isoxazoles under moderate reaction conditions . Additionally, the reaction of terminal alkynes with n-BuLi, followed by treatment with molecular iodine and hydroxylamine, provides a one-pot preparation of 3,5-disubstituted isoxazoles .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the efficient synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl5-chloroisoxazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form different derivatives, and it can also participate in reduction reactions to yield other functionalized isoxazoles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular iodine, hydroxylamine, and tert-butyl nitrite . The reactions are typically carried out under moderate to mild conditions, ensuring high regioselectivity and yield .
Major Products: The major products formed from the reactions of this compound include 3,5-disubstituted isoxazoles and other functionalized derivatives . These products are valuable intermediates in the synthesis of various biologically active compounds .
Scientific Research Applications
Methyl5-chloroisoxazole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a reactant in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . In biology and medicine, it is employed in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells . Additionally, it is used in the synthesis of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization . The compound’s versatility makes it a valuable tool in various research fields.
Mechanism of Action
The mechanism of action of Methyl5-chloroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, modulating their activity and leading to the desired biological outcomes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl5-chloroisoxazole-3-carboxylate can be compared with other similar compounds, such as 5-methylisoxazole-3-carboxylic acid and 5-phenylisoxazole-3-carboxylic acid . These compounds share the isoxazole core structure but differ in their substituents, leading to variations in their biological activities and applications . The unique substitution pattern of this compound imparts distinct properties, making it suitable for specific research and industrial purposes .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for various scientific research endeavors. The compound’s preparation methods, chemical reactions, and mechanism of action highlight its importance and potential for future developments.
Properties
IUPAC Name |
methyl 5-chloro-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3/c1-9-5(8)3-2-4(6)10-7-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMXNLDHPSQHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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